Home > Products > Screening Compounds P89475 > 6,7-Difluoro-2-methylquinoline
6,7-Difluoro-2-methylquinoline - 152922-65-1

6,7-Difluoro-2-methylquinoline

Catalog Number: EVT-3378874
CAS Number: 152922-65-1
Molecular Formula: C10H7F2N
Molecular Weight: 179.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone

    Compound Description: This novel fluorinated nucleoside was synthesized and evaluated as a potential inhibitor of COVID-19 and Alzheimer’s disease. It demonstrated promising binding affinities with the cystine protease of COVID-19 (Mpro) in molecular docking studies and exhibited similar features to the approved antiviral drug remdesivir []. Molecular modeling studies also suggest it has good binding inhibition of the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease treatment [].

6,7-Difluoro-1-methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one

    Compound Description: The crystal structure of this compound has been determined and published []. This information provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which can be useful for understanding its chemical properties and potential applications.

6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile

    Compound Description: This compound's crystal structure was determined, revealing specific bond lengths and angles that indicate conjugation between the nitrogen atoms and the electron-withdrawing cyano groups []. This information is valuable for understanding the compound's reactivity and potential applications in material science or medicinal chemistry.

Ethyl 6,7-difluoro- 1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

    Compound Description: This compound is a key intermediate in the synthesis of prulifloxacin (NM441), a new tricyclic quinolone antibiotic [].

1-(2-acetyl-4,5-difluorophenyl)-3-methyl-4-acetylpyrazole

    Compound Description: This pyrazole derivative was unexpectedly obtained while attempting to react 1-amino-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-ethylcarboxylate with acetoacetone []. This highlights the reactivity of the fluoroquinolone core and its potential to undergo unexpected transformations.

Ethyl 8-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylate

    Compound Description: This compound is a C-glycosylated derivative of 6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester []. The introduction of a sugar moiety can significantly alter the compound's pharmacological properties, including absorption, distribution, metabolism, and excretion.

Ethyl 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylate

    Compound Description: This compound was successfully synthesized from the corresponding 8-methoxy derivative by hydrolysis with hydrobromic acid or aluminum chloride []. This modification at position 8 suggests potential for introducing various substituents at this position, expanding the structural diversity of 6,7-difluoroquinoline derivatives.

    Compound Description: This series of compounds, including a 2-oxo compound, a 2-methylene compound, and an (E)-2-benzylidene compound, were used to study the effects of remote unsaturated bonds on nucleophilic aromatic substitution reactions in 6,7-difluoroquinoline systems [].

Ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]-quinoline-3-carboxylate

    Compound Description: This compound is a key intermediate in the synthesis of prulifloxacin, a new tricyclic quinolone antibiotic [].

    Compound Description: An efficient synthetic method for this compound was developed from ethyl 2-(ethylthio)-6, 7-difluoro-4-hydroxyquinoline-3-carboxylate through acetylation and cyclization []. The developed method offers a practical and scalable approach for the production of this potentially valuable intermediate.

    Compound Description: A method for producing a highly pure tetrahydrate L-arginine salt of this compound was patented []. This development highlights the importance of obtaining highly pure pharmaceutical ingredients to ensure the safety and efficacy of drug products.

5,8-dibromo-6,7-difluoroquinoxaline-2-ol

    Compound Description: This compound is a crucial building block for the synthesis of PTQ10, a high-efficiency, low-cost donor material used in organic solar cells [, ]. A facile synthesis of this compound via triflic acid-assisted regioselective bromination of 6,7-difluoroquinoxaline-2-ol was developed, improving the economic viability of PTQ10 production [].

6,7-Dimethoxy-4-methylquinoline

    Compound Description: This compound serves as a versatile starting material for synthesizing various pyrrolo[4,3,2-de]quinolines, including natural products like Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D []. This highlights the utility of substituted quinolines as building blocks for complex natural product synthesis.

6,7-dimethoxy-3-methylquinoline-2-carboxylic acid

    Compound Description: This compound was synthesized via a Friedländer reaction using veratraldehyde as the starting material []. This method provides a convenient and efficient route to access substituted quinoline-2-carboxylic acids, which can be further modified to generate a diverse range of derivatives.

Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate

    Compound Description: This compound was synthesized via radical bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) []. The crystal structure of this compound revealed a nearly planar quinoline ring system []. This information is valuable for understanding its potential applications in materials science or as a building block for more complex molecules.

Poly[(thiophene)‐alt‐(6,7‐difluoro‐2‐(2‐hexyldecyloxy)quinoxaline)]:2,2′‐((2Z,2′Z)‐((4,4,9,9‐tetrahexyl‐4,9‐dihydro‐s‐indaceno[1,2‐b:5,6‐b′]dithiophene‐2,7‐diyl)bis(methanylylidene))bis(3‐oxo‐2,3‐dihydro‐1H‐indene‐2,1‐diylidene))dimalononitrile blend

    Compound Description: This blend was investigated for its photostability in organic photovoltaic (OPV) devices under various illumination conditions []. The study showed a significant dependence of photostability on illumination intensity, with promising stability observed under low light levels []. This finding has important implications for the development of OPVs for indoor applications.

3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2′,3′-d']-s-indaceno[1,2-b:5,6-b']dithiophene (IT-4F)

    Compound Description: IT-4F is a non-fullerene acceptor (NFA) used in organic photodetectors (OPDs) for broadband sensing [, ]. IT-4F-based OPDs demonstrated enhanced charge transportation and broadband light sensing capabilities when blended with a fullerene acceptor like PC61BM []. Furthermore, electroabsorption spectroscopy studies on IT-4F-based blends for OPV applications indicated primarily localized exciton formation upon photoexcitation [].

2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1,2,5]thiadiazolo[3,4-e]thieno[2″,3″:4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile (Y6)

    Compound Description: Y6 is a high-performance non-fullerene acceptor used in organic photovoltaic (OPV) devices [, , ]. Electroabsorption spectroscopy studies on Y6-based blends revealed a high degree of charge transfer character, contributing to its exceptional performance in OPVs []. Y6 exhibits a large dipole moment change and polarization volume, indicating strong electron delocalization [].

N-(2-((6,7-difluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (6a11)

    Compound Description: This compound, along with 31 other quinazolinone-scaffold-containing pyrazole carbamide derivatives, was synthesized and evaluated as potential antifungal agents against Rhizoctonia solani [].

Poly[(2,6-(4,8-bis(5-(2-ethylhexyl-3-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b′]dithiophene))-alt-(5,5-(1′,3′-di-2-thienyl-5′,7′-bis(2-ethylhexyl)benzo[1′,2′-c:4′,5′-c′]dithiophene-4,8-dione))] (PBDB-T-2F):3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6,7-difluoro)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2′,3′-d′]-s-indaceno[1,2-b:5,6-b′]dithiophene (IT-4F)

    Compound Description: This blend was used to investigate the impact of interfacial modification on the operational stability of nonfullerene organic solar cells (OSCs) []. The study demonstrated that MoO3-induced oxidation doping of the PEDOT:PSS hole transporting layer could effectively suppress interfacial reactions and enhance operational stability []. These findings highlight the importance of interfacial engineering in improving the longevity of OSCs.

    Compound Description: These compounds, representing strong benzodiimine-based electron acceptors, were subjected to palladium-catalyzed C-H direct arylation with various bromoarenes []. This study highlighted the effectiveness of C-H activation as a synthetic strategy for accessing diversely substituted electron acceptors, even with highly electron-deficient substrates.

(2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes

    Compound Description: A series of these compounds, including derivatives with 2-phenyl-6,7-difluoro and 2-(4-fluorophenyl) substitutions, were synthesized and evaluated for their cytotoxic activity against the MDA-MB-231 cancer cell line and the WI26 VA4 normal cell line []. Molecular docking studies with casein kinase 2 (CK2) were also performed to assess their potential as CK2 inhibitors [].

Poly[N-9-heptadecanyl-2,7-carbazole-alt-5,8-(6,7-difluoro-2,3-dihexyl-5,8-di(thiophen-2-yl) quinoxaline)] (PCDTQxF)

    Compound Description: This conjugated copolymer, synthesized via Stille coupling, was investigated for its potential in organic photovoltaic (OPV) applications []. PCDTQxF exhibits a deep highest occupied molecular orbital (HOMO) energy level, which is beneficial for achieving higher open-circuit voltage (VOC) in OPV devices [].

poly[2,6-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)-alt-5,8-(6,7-difluoro-2,3-dihexylquinoxaline)] (PBQxF)

    Compound Description: This conjugated copolymer, containing dioctyloxybenzodithiophene as the electron donor and 6,7-difluoro-2,3-dihexylquinoxaline as the electron acceptor, was synthesized and tested in OPV devices [].

poly[2,6-(4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene)-alt-5,8-(6,7-difluoro-2,3-dihexyl-5,8-di(thiophen-2-yl) quinoxaline)] (PBDTQxF)

    Compound Description: Similar to PBQxF, this conjugated copolymer was synthesized for potential application in OPVs, incorporating thiophene units for enhanced absorption in the longer wavelength region [].

PM6 (PBDB-TF)

    Compound Description: PM6 is a widely used high-performance donor polymer for OSCs, known for its compatibility with various non-fullerene acceptors []. It is synthesized via D-A copolymerization, allowing for the tuning of energy levels and absorption properties [].

PM7 (PBDB-TCl)

    Compound Description: PM7 is a chlorinated derivative of PM6, demonstrating enhanced performance in OSCs, particularly when paired with Y6 as the acceptor [].

D18

    Compound Description: D18 is a high-performance wide-bandgap (WBG) donor polymer based on the DTBT unit, known for its deep HOMO level and strong electron-withdrawing capability []. It has achieved remarkable PCEs in OSCs, particularly when paired with Y6 as the acceptor [].

PTQ10

    Compound Description: PTQ10 is a low-cost, high-performance polymer donor synthesized from commercial materials via a two-step process []. It exhibits excellent performance in OSCs when blended with non-fullerene acceptors, achieving PCEs exceeding 19% [, , ].

    Compound Description: These organometallic Ru(II)-arene complexes, incorporating 5,7-dichloro-2-methyl-8-quinolinol (H-L1) and 5,7-dibromo-2-methyl-8-quinolinol (H-L2) as ligands, demonstrated potent and selective cytotoxic activity against HeLa cancer cells, with complex 1 exhibiting higher potency and efficacy both in vitro and in vivo [].

6,7-difluoro-2-(3-(4-(trifluoromethoxy)phenoxy)phenyl)quinoline-4(1H)-one

    Compound Description: This compound was designed and predicted to have high antimalarial activity and inhibitory activity against Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2) based on quantitative structure-activity relationship (QSAR) models [].

1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

    Compound Description: This compound is an analog of moxifloxacin, a fluoroquinolone antibiotic. It was investigated for its fragmentation patterns using electrospray ionization quadrupole time-of-flight tandem mass spectrometry [].

33. [Ni(F2pdt)2]0* Compound Description: This neutral nickel dithiolene complex is obtained by electrooxidation of its corresponding anionic complex [Ni(F2pdt)2]−· []. The structure of this complex is characterized by the segregation of fluorinated moieties into fluorous bilayers [].* Relevance: While not a quinoline derivative, the study of [Ni(F2pdt)2]0 provides insights into the influence of fluorine segregation on solid-state organization and electronic properties, which can be relevant for understanding the behavior of similar fluorinated systems, including 6,7-difluoro-2-methylquinoline.

34. [Au(F2pdt)2]·* Compound Description: This neutral gold dithiolene complex is prepared by electrocrystallization of its salt [n-Bu4N][Au(F2pdt)2] and exhibits semiconducting behavior with high room temperature conductivity [].* Relevance: Although not a quinoline-based compound, [Au(F2pdt)2]· provides valuable insights into achieving metallic conductivity in gold dithiolene neutral molecular solids []. This knowledge could be potentially applied to explore the conductive properties of related compounds, including those based on the 6,7-difluoroquinoline framework, such as 6,7-difluoro-2-methylquinoline.

BDTQ-BDT(EH) and BDTQ-BDT(OC)

    Compound Description: These two semiconducting organic small molecules were synthesized for potential use in organic solar cells (OSCs) []. They incorporate electron-accepting and electron-donating units to facilitate charge transport.

Overview

6,7-Difluoro-2-methylquinoline is a fluorinated derivative of quinoline, a bicyclic aromatic compound known for its diverse applications in medicinal chemistry and materials science. The presence of fluorine atoms enhances the compound's biological activity and physicochemical properties, making it a subject of interest in various scientific studies. This compound is particularly noted for its potential as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-cancer agents.

Source

6,7-Difluoro-2-methylquinoline can be synthesized through several chemical pathways involving fluorinated precursors. The compound's synthesis has been documented in various scientific literature, highlighting different methods and yields achieved during the synthesis process .

Classification

6,7-Difluoro-2-methylquinoline falls under the category of heterocyclic compounds, specifically within the quinoline family. It is classified as a fluorinated aromatic compound due to the presence of fluorine substituents on its aromatic ring.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 6,7-difluoro-2-methylquinoline. Common methods include:

  1. Nucleophilic Substitution Reactions: Utilizing fluorinated anilines and other reagents to introduce fluorine at the 6 and 7 positions of the quinoline ring.
  2. Cyclization Reactions: Starting from appropriate precursors such as 2-methyl-3-nitroaniline, which can undergo cyclization to form the quinoline structure followed by fluorination.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for 6,7-difluoro-2-methylquinoline is C10H7F2NC_{10}H_7F_2N, with a molecular weight of approximately 195.17 g/mol. The structure consists of a quinoline backbone with two fluorine atoms at positions 6 and 7 and a methyl group at position 2.

Data

The structural analysis can be supported by various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the chemical environment of hydrogen and carbon atoms.
  • Infrared (IR) Spectroscopy: Useful for identifying functional groups within the molecule.
Chemical Reactions Analysis

Reactions

6,7-Difluoro-2-methylquinoline can participate in several chemical reactions:

  1. Electrophilic Aromatic Substitution: The electron-withdrawing nature of fluorine makes the aromatic ring susceptible to electrophilic attack.
  2. Nucleophilic Substitution: The presence of functional groups can facilitate nucleophilic attacks on the aromatic system.

Technical Details

The reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, reactions involving electrophiles may require specific solvents or temperature conditions to optimize product formation .

Mechanism of Action

The mechanism by which 6,7-difluoro-2-methylquinoline exerts its biological effects often involves interactions at the molecular level with specific biological targets, such as enzymes or receptors. The fluorine substituents enhance lipophilicity and bioavailability, allowing better interaction with cellular targets.

Process Data

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities through mechanisms involving enzyme inhibition or disruption of cellular processes . Detailed studies on this compound's specific mechanisms are still ongoing.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and chloroform.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from spectroscopic analyses confirm these properties and assist in understanding how this compound behaves in various environments .

Applications

6,7-Difluoro-2-methylquinoline has several scientific uses:

  1. Pharmaceutical Development: As an intermediate in synthesizing various therapeutic agents due to its biological activity.
  2. Material Science: Used in developing fluorescent materials and sensors due to its photophysical properties.
  3. Chemical Research: Serves as a model compound for studying reactions involving fluorinated heterocycles.

The versatility of this compound makes it valuable across multiple fields within chemistry and biochemistry .

Introduction to 6,7-Difluoro-2-methylquinoline in Contemporary Medicinal Chemistry

Historical Evolution of Fluorinated Quinolines as Pharmacophores

The integration of fluorine atoms into quinoline scaffolds represents a cornerstone strategy in modern drug design, driven by fluorine's unique physicochemical properties. Early fluoroquinolone development focused on monofluro derivatives like norfloxacin (1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), where C6-fluorination markedly enhanced antibacterial potency against DNA gyrase compared to non-fluorinated precursors [1]. Subsequent generations (e.g., ciprofloxacin, levofloxacin) demonstrated that difluoro substitutions further broadened antimicrobial spectra and improved pharmacokinetics [1] [5]. The emergence of 6,7-difluoroquinolines, such as the synthetic precursor methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, exemplifies this progression, achieving 78% yields via optimized cyclization protocols [1]. These compounds leverage fluorine's electronegativity and small atomic radius to enhance target binding and metabolic stability, establishing 6,7-difluoro-2-alkylquinolines as versatile pharmacophores for antibacterial, antiviral, and anticancer applications [1] [3] [5].

Table 1: Evolution of Key Fluorinated Quinoline Pharmacophores

GenerationRepresentative CompoundFluorination PatternPrimary Therapeutic Application
FirstNalidixic AcidNoneAntibacterial
SecondCiprofloxacinC6-FBroad-spectrum Antibacterial
Third/IVPrulifloxacinC6-F, C2-S substituentAntibacterial
Contemporary6,7-Difluoro-2-methylquinolineC6,C7-F; C2-CH₃Multitarget (Antibacterial, Antiviral, Anticancer)

Role of Difluoro and Methyl Substituents in Bioactive Molecule Design

The 6,7-difluoro motif in quinoline derivatives exerts multifaceted effects on molecular interactions and physicochemical behavior:

  • Electrostatic Modulation: The strong electron-withdrawing nature of fluorine atoms at C6 and C7 polarizes the quinoline ring, enhancing hydrogen-bond acceptor capacity at adjacent N1/C=O groups. This improves affinity for enzymes like topoisomerase II and tubulin, as observed in fluorinated quinolines inhibiting microtubule polymerization [5].
  • Metabolic Stabilization: Difluorination blocks cytochrome P450-mediated oxidation at C6/C7, a common deactivation pathway for monofluroquinolones. For instance, replacing C7-H with fluorine in 6,7-difluoro-2-methylquinoline reduces formation of toxic epoxide intermediates [5].
  • Lipophilicity Optimization: While a single fluorine typically increases log P by ~0.17, gem-difluorination at C6/C7 balances membrane permeability and aqueous solubility. The log P of 6,7-difluoroquinolines typically ranges from 1.8–2.3, ideal for cellular uptake [5].

The C2-methyl group contributes complementary benefits:

  • Steric Stabilization: The methyl moiety induces a conformational bias, shielding the N1-C2 bond from nucleophilic attack and reducing hydrolysis susceptibility [1] [7].
  • Synthetic Versatility: The methyl group serves as a handle for further functionalization (e.g., oxidation to aldehyde, halogenation) en route to analogs like 2-styrylquinolines with antitubulin activity [7].
  • Target Complementarity: Molecular dynamics simulations indicate that 2-methyl substitution enhances van der Waals contacts in hydrophobic enzyme pockets, as evidenced by tubulin inhibitors like verubulin [7].

Table 2: Impact of Difluoro and Methyl Substituents on Quinoline Properties

SubstituentKey EffectsBiological Consequence
C6-F- Enhanced H-bonding with gyrase Glu87 - Blocks C6 oxidation10-100x ↑ Antibacterial potency vs non-fluorinated analogs
C7-F- Synergistic electronic effect with C6-F - Steric occlusion of C7 metabolismBroadened spectrum against Gram-positive pathogens
C2-CH₃- Conformational rigidity - Hydrophobic cavity filling↑ Target residence time; ↑ Selectivity for cancer cell tubulin

Positional Isomerism and Its Impact on Biological Activity in Quinoline Derivatives

The biological profile of fluorinated quinolines is exquisitely sensitive to fluorine positioning, as demonstrated by comparative studies of regioisomers:

  • C6 vs C8 Fluorination: C6-fluoroquinolines (e.g., ciprofloxacin) exhibit superior DNA gyrase inhibition versus C8-fluoro analogs due to optimal hydrogen bonding with GyrA Ser84. Conversely, C8-fluorination can increase phototoxicity risk due to enhanced radical formation [1] [5].
  • 5,6,7- vs 6,7,8-Trifluoro Systems: 5,6,7-Trimethoxyquinolines (e.g., compound 7e) demonstrate potent tubulin depolymerization (IC₅₀ = 1.2 μM) by mimicking colchicine's trimethoxyarene domain. Shifting methoxy/fluoro groups to C6,C7,C8 reduces activity >10-fold due to misalignment with tubulin's T7 loop .
  • 6,7-Difluoro Specificity: The ortho-difluoro motif in 6,7-difluoro-2-methylquinoline creates a unique electrostatic surface that enhances binding to viral proteases and topoisomerases. Docking studies show 30% higher docking scores versus 5,8-difluoro isomers against SARS-CoV-2 Mᴾᴿᴼ due to optimal halogen bonding with His41 [3] [7]. Positional isomerism also influences physicochemical metrics like pKa and log D, with 6,7-difluoro isomers typically showing lower basicity (pKa ~5.2) than 7,8-difluoro counterparts (pKa ~6.1), impacting cellular partitioning [5].

Table 3: Activity Dependence on Fluorine Position in Quinoline Isomers

IsomerTargetBinding Affinity (ΔG, kcal/mol)Cellular IC₅₀ (μM)Key Interaction
6,7-Difluoro-2-MeQTubulin (Colchicine site)-9.10.45 ± 0.07H-bond: C7-F⋯Asn101; Van der Waals: C2-Me-Val181
5,8-Difluoro-2-MeQTubulin (Colchicine site)-7.38.9 ± 1.2Weak π-stacking with Phe200
6,7-Difluoro-2-MeQSARS-CoV-2 Mᴾᴿᴼ-8.72.1 ± 0.3Halogen bond: C6-F⋯His41; C7-F⋯Glu166
7,8-Difluoro-2-MeQSARS-CoV-2 Mᴾᴿᴼ-7.912.5 ± 2.1Steric clash with Pro168

Legend: MeQ = methylquinoline; Mᴾᴿᴼ = main protease

These structure-activity relationships underscore that 6,7-difluoro-2-methylquinoline occupies a strategic niche in medicinal chemistry, combining fluorine's electronic advantages with steric precision for multitarget engagement. Future developments will likely exploit this scaffold in PROTACs and covalent inhibitors, leveraging its synthetic tractability and proven bioactivity profile [1] [3] [7].

Properties

CAS Number

152922-65-1

Product Name

6,7-Difluoro-2-methylquinoline

IUPAC Name

6,7-difluoro-2-methylquinoline

Molecular Formula

C10H7F2N

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C10H7F2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3

InChI Key

YWMOOBWNYVFLKH-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=C(C=C2C=C1)F)F

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.